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Compound of Interest

Compound Name: 1-Propylazetidin-3-ol

Cat. No.: B1524022 Get Quote

In the landscape of modern medicinal chemistry, the pursuit of novel chemical entities with

optimized pharmacological profiles is paramount. Heterocyclic scaffolds form the bedrock of

many successful therapeutics, and among these, the azetidine ring system has emerged as a

"privileged" motif. This guide provides a senior application scientist's perspective on 1-
Propylazetidin-3-ol, a versatile building block whose strategic importance lies in its unique

combination of a strained, yet stable, four-membered ring, a key functional handle, and a

lipophilic substituent.

This document moves beyond a simple recitation of properties. It delves into the causality

behind its molecular architecture, provides field-proven protocols for its synthesis and

characterization, and explores its functional role in the development of advanced

pharmaceutical intermediates. The content herein is structured to empower researchers,

scientists, and drug development professionals with the foundational knowledge required to

effectively leverage this molecule in their discovery programs.

Molecular Architecture and Physicochemical
Landscape
The efficacy of any building block in a drug discovery cascade is intrinsically linked to its three-

dimensional structure and resulting physicochemical properties. 1-Propylazetidin-3-ol is no

exception; its utility is a direct consequence of the interplay between its constituent parts.

The Core Azetidine Moiety
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The central feature is the azetidine ring, a four-membered saturated heterocycle containing a

nitrogen atom. Unlike its more flexible five- and six-membered counterparts (pyrrolidine and

piperidine), the azetidine ring possesses significant ring strain. This strain is not a liability but

an asset; it projects substituents in well-defined vectors, providing a rigid scaffold that can

reduce the entropic penalty of binding to a biological target. The nitrogen atom is basic, offering

a site for salt formation to improve aqueous solubility or a point of attachment for further

chemical elaboration.

The structure is further defined by two key substituents:

N-Propyl Group: This alkyl chain imparts lipophilicity, which can be critical for modulating

properties like membrane permeability and oral absorption.

C-3 Hydroxyl Group: This polar, hydrogen-bond-donating group is a crucial functional handle.

It can serve as a nucleophile or be derivatized to an ester, ether, or carbamate, making it an

ideal attachment point for linkers or prodrug moieties designed to enhance solubility or tune

pharmacokinetic profiles.[1][2]

Tabulated Physicochemical & Safety Data
For rapid assessment and experimental planning, the core quantitative data for 1-
Propylazetidin-3-ol are summarized below.

Property Value Source

CAS Number 1340301-52-1 [3][4]

Molecular Formula C₆H₁₃NO [3][4]

Molecular Weight 115.17 g/mol [3]

Purity (Typical) ≥98% [4]

Hazard Class 3 (Flammable Liquid) [4]

Hazard Statements H226, H315, H319, H335 [4]

Table 1: Key physicochemical and safety properties of 1-Propylazetidin-3-ol.
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Synthesis: A Validated One-Pot Approach
The synthesis of substituted azetidinols is a well-established field, with the most robust and

scalable method involving the reaction of a primary amine with an epihalohydrin.[5] This

pathway is favored in both academic and industrial settings due to its operational simplicity and

use of readily available starting materials.

Mechanistic Rationale and Workflow
The synthesis proceeds via a two-step, one-pot sequence. Step 1 involves the nucleophilic

attack of the primary amine (propylamine) on the terminal carbon of epichlorohydrin. This ring-

opening is regioselective, driven by sterics, and forms a key amino-chlorohydrin intermediate.

Step 2 is an intramolecular cyclization. Under basic conditions, the hydroxyl group is

deprotonated, and the resulting alkoxide attacks the carbon bearing the chlorine atom in an

intramolecular Sₙ2 reaction, closing the four-membered ring to yield the desired product. The

choice of a one-pot protocol is deliberate; it avoids the isolation of the potentially unstable

intermediate, thereby improving overall yield and process efficiency.

Starting Materials
One-Pot Reaction

Propylamine

Step 1: Nucleophilic
Ring-Opening

Solvent (e.g., MeOH)

Epichlorohydrin
Solvent (e.g., MeOH)

Step 2: Intramolecular
Cyclization (Base)

Amino-chlorohydrin
intermediate 1-Propylazetidin-3-ol

Purification
(Distillation)

Click to download full resolution via product page

A streamlined one-pot synthesis workflow for 1-Propylazetidin-3-ol.

Experimental Protocol
This protocol is a representative method based on established procedures for analogous

compounds and should be performed by qualified personnel with appropriate safety

precautions.
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Materials:

Propylamine (1.0 eq)

Epichlorohydrin (1.05 eq)

Methanol (5 vol)

Sodium hydroxide, 50% w/w aq. solution (1.5 eq)

Standard laboratory glassware and personal protective equipment (PPE)

Procedure:

Reaction Setup: Charge a round-bottom flask, equipped with a magnetic stirrer,

thermometer, and addition funnel, with propylamine and methanol. Cool the solution to 0-5

°C using an ice bath.

Epichlorohydrin Addition: Add epichlorohydrin dropwise via the addition funnel, ensuring the

internal temperature does not exceed 10 °C. Causality Note: This slow, cooled addition is

critical to control the exotherm of the initial ring-opening reaction and prevent side-product

formation.

Intermediate Formation: After the addition is complete, allow the reaction to stir at room

temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting amine is consumed.

Cyclization: Cool the reaction mixture back to 0-5 °C. Add the 50% sodium hydroxide

solution dropwise, again maintaining a low temperature. Causality Note: The base is added

to deprotonate the hydroxyl group, initiating the cyclization. A strong base and controlled

temperature favor the desired intramolecular Sₙ2 reaction over potential intermolecular side

reactions.

Reaction Completion & Workup: Stir the reaction at room temperature overnight. Upon

completion, concentrate the mixture under reduced pressure to remove methanol.

Extraction: Add water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium
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sulfate, and filter.

Purification: Concentrate the filtrate under reduced pressure. The crude product is typically

purified by vacuum distillation to yield 1-Propylazetidin-3-ol as a clear oil.

Unambiguous Structural Elucidation
In drug development, "you are what you make." The identity and purity of any synthetic

intermediate must be rigorously confirmed. A multi-technique approach is essential for the

unambiguous characterization of 1-Propylazetidin-3-ol.

Spectroscopic & Spectrometric Workflow
The primary techniques for structural confirmation are Nuclear Magnetic Resonance (NMR)

spectroscopy and Mass Spectrometry (MS), supplemented by Infrared (IR) spectroscopy. Each

provides a unique and complementary piece of the structural puzzle.

Primary Confirmation Functional Group ID

Purified Sample of
1-Propylazetidin-3-ol

NMR Spectroscopy
(¹H, ¹³C)

Mass Spectrometry
(ESI-MS)

Infrared (IR)
Spectroscopy

Verified Molecular
Structure

Connectivity & Environment Molecular Weight Key Functional Groups
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Workflow for the structural characterization of 1-Propylazetidin-3-ol.

Predicted Spectroscopic Data
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The following table outlines the expected spectral data for 1-Propylazetidin-3-ol. This serves

as a benchmark for researchers analyzing newly synthesized material.

Technique Expected Observations Rationale

¹H NMR

~0.9 ppm (t, 3H): -CH₃ of

propyl~1.5 ppm (m, 2H): -CH₂-

of propyl~2.4 ppm (t, 2H): N-

CH₂- of propyl~2.8-3.6 ppm

(m, 4H): Azetidine ring CH₂

protons~4.4 ppm (m, 1H):

Azetidine ring CH-OH

protonBroad singlet (1H): -OH

proton (exchangeable)

Chemical shifts and splitting

patterns are characteristic of

the specific electronic

environments of the protons.

¹³C NMR

~11 ppm: -CH₃~20 ppm:

Propyl -CH₂-~55-65 ppm (3

peaks): N-CH₂, azetidine CH₂,

azetidine CH-OH

The number of signals

corresponds to the number of

chemically non-equivalent

carbon atoms.

ESI-MS [M+H]⁺ = 116.1 m/z

Electrospray ionization in

positive mode will protonate

the basic nitrogen, giving a

mass corresponding to the

molecular weight + 1.

IR

~3300 cm⁻¹ (broad): O-H

stretch~2960-2850 cm⁻¹: C-H

alkane stretches~1100 cm⁻¹:

C-N stretch

Absorption frequencies

correspond to the vibrational

modes of specific functional

groups.

Table 2: Predicted spectroscopic and spectrometric data for structural verification.

Strategic Applications in Drug Discovery
The true value of 1-Propylazetidin-3-ol is realized in its application as a strategic building

block for creating more complex molecules with therapeutic potential.[3] Its structure is pre-
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validated by nature and medicinal chemistry as a scaffold that can lead to compounds with

desirable drug-like properties.

The Azetidine Ring as a Bioisostere and Conformational
Lock
In drug design, azetidines are often used as bioisosteres for other common groups. They can

replace a gem-dimethyl group to improve solubility or act as a constrained analog of a more

flexible piperidine or pyrrolidine, locking the molecule into a specific, biologically active

conformation. This conformational rigidity can significantly enhance binding affinity and

selectivity for the target protein.

A Versatile Intermediate for Key Therapeutic Areas
Vendor information highlights its utility in synthesizing active pharmaceutical ingredients (APIs)

for neurological and cardiovascular conditions.[3] In neurological targets, the rigid scaffold can

provide the precise 3D orientation of pharmacophores needed to interact with receptors or

enzymes in the central nervous system. In cardiovascular applications, the combination of

basicity and lipophilicity can be tuned to optimize interactions with ion channels or GPCRs.

Inherent Structural Features

Drug Development Applications

1-Propylazetidin-3-ol
Core Structure

Rigid Azetidine Scaffold C-3 Hydroxyl Handle N-Propyl Group

Conformational Rigidity
(Improved Selectivity) Defined Substitution Vector Prodrug / Linker

Attachment Point
Solubility/Permeability

Tuning

APIs for Neurological &
Cardiovascular Targets
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Logical relationship between the molecular features of 1-Propylazetidin-3-ol and its
applications.

Conclusion
1-Propylazetidin-3-ol is more than a simple chemical reagent; it is a carefully designed tool for

molecular architects. Its defining features—a rigid heterocyclic core, a versatile hydroxyl

handle, and a lipophilic side chain—provide a powerful platform for constructing novel

therapeutics. By understanding the causality behind its synthesis, the rigorous methods for its

characterization, and the strategic rationale for its application, research and development

teams can unlock its full potential to accelerate the journey from chemical concept to clinical

candidate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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